4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrF3N2O3 and its molecular weight is 303.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Donohue et al. (2002) explored the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which included compounds similar to 4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. This research highlighted the potential for diverse chemical applications, particularly in biological contexts (Donohue et al., 2002).
Versatile Precursors in Synthesis
Martins et al. (2013) investigated brominated trihalomethylenones as versatile precursors for the synthesis of various pyrazole derivatives, including those related to the compound of interest. This study demonstrates the compound's utility in complex chemical syntheses (Martins et al., 2013).
Antifungal Activity and Structure-Activity Relationships
Du et al. (2015) conducted research on novel pyrazole derivatives, including those structurally similar to this compound. They found these compounds to have significant antifungal activities, underlining the compound's potential in pharmaceutical applications (Du et al., 2015).
Synthesis of Novel Derivatives
Research by Yun-shang Yang (2011) on the synthesis of novel pyrazole derivatives further emphasizes the adaptability of compounds like this compound in creating a range of chemical compounds with potential biological applications (Yang, 2011).
Properties
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O3/c8-3-4(6(15)16)13(1-2-14)12-5(3)7(9,10)11/h14H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIHFGPBXXLLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.